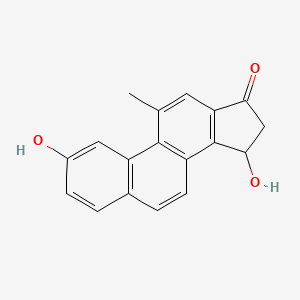
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a heptaene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the heptaene structure, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The process may also involve purification steps such as crystallization and chromatography to ensure the compound meets the required specifications for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the heptaene backbone allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene: This compound has a similar heptaene backbone but with a methoxy group instead of hydroxyl groups.
11-Methylgona-1(10),2,4,6,8,11,13-heptaen-17-one: Similar structure but lacks the hydroxyl groups at positions 2 and 15.
Uniqueness
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
55081-26-0 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2,15-dihydroxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O3/c1-9-6-14-15(20)8-16(21)18(14)12-5-3-10-2-4-11(19)7-13(10)17(9)12/h2-7,16,19,21H,8H2,1H3 |
InChI-Schlüssel |
BEBYKQJZQYQYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(CC2=O)O)C3=C1C4=C(C=CC(=C4)O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
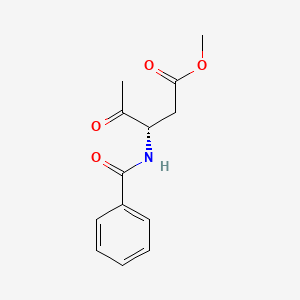

![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)

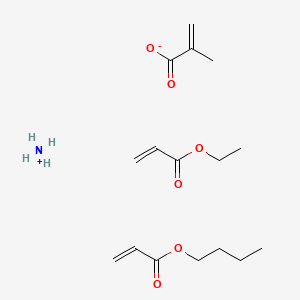
![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
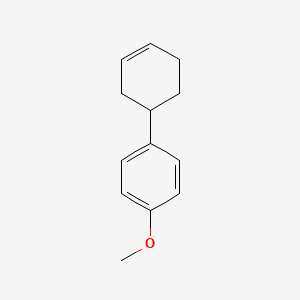
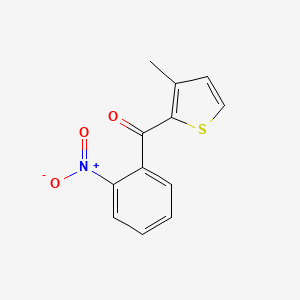

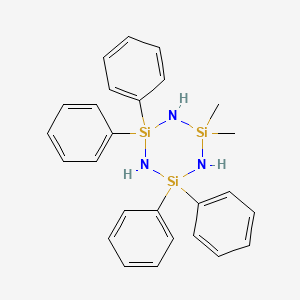
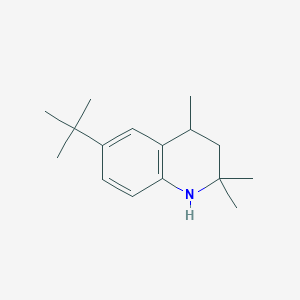
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)

